![molecular formula C24H30O2 B14217720 2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 821808-26-8](/img/structure/B14217720.png)
2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexene ring and two dimethylphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclohex-2-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Atlantol: A compound with a similar structure, known for its biological activities.
Isopiperitenol: Another compound with a cyclohexene ring, used in various chemical applications
Uniqueness
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
821808-26-8 |
|---|---|
Molekularformel |
C24H30O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclohex-2-en-1-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H30O2/c1-14-7-6-8-19(11-14)22(20-12-15(2)9-17(4)23(20)25)21-13-16(3)10-18(5)24(21)26/h9-13,19,22,25-26H,6-8H2,1-5H3 |
InChI-Schlüssel |
TWXPZJFRGIPBMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


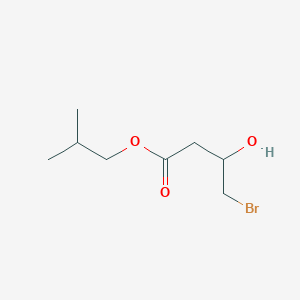

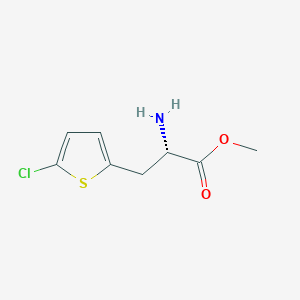
![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
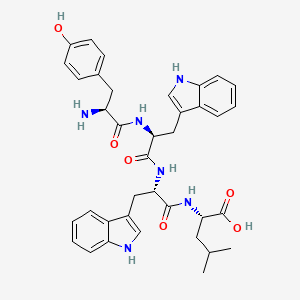
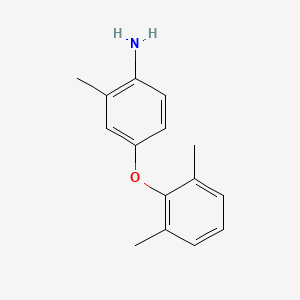
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
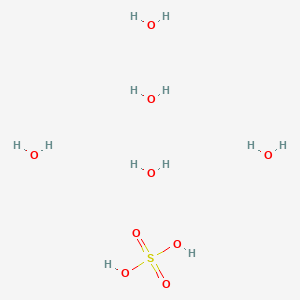
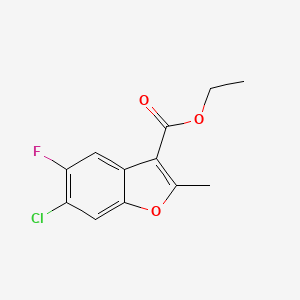
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
